Cas no 922511-05-5 ((4-bromo-2-ethylphenyl)hydrazine hydrochloride)

(4-Bromo-2-ethylphenyl)hydrazine hydrochloride is a specialized hydrazine derivative used primarily as a key intermediate in organic synthesis and pharmaceutical research. Its bromo and ethyl substituents enhance reactivity, making it valuable for constructing complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The hydrochloride salt form improves stability and handling, ensuring consistent performance in reactions such as cyclizations and coupling processes. This compound is particularly useful in the development of dyes, agrochemicals, and biologically active molecules. High purity and well-defined structural features contribute to its reliability in precision synthetic applications. Proper storage under anhydrous conditions is recommended to maintain its integrity.
(4-bromo-2-ethylphenyl)hydrazine hydrochloride structure
922511-05-5 structure
Product name:(4-bromo-2-ethylphenyl)hydrazine hydrochloride
CAS No:922511-05-5
MF:C8H12BrClN2
MW:251.551280021667
CID:3055796
PubChem ID:16495250

(4-bromo-2-ethylphenyl)hydrazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (4-Bromo-2-ethyl-phenyl)-hydrazine; hydrochloride
    • (4-bromo-2-ethylphenyl)hydrazine hydrochloride
    • 922511-05-5
    • G36876
    • UNWXXPQLAHRXAY-UHFFFAOYSA-N
    • AKOS001475850
    • Hydrazine, (4-bromo-2-ethylphenyl)-, hydrochloride (1:1)
    • CS-0233358
    • 1-(4-bromo-2-ethylphenyl)hydrazine hydrochloride
    • SCHEMBL1584720
    • EN300-132893
    • (4-bromo-2-ethylphenyl)hydrazine;hydrochloride
    • Inchi: InChI=1S/C8H11BrN2.ClH/c1-2-6-5-7(9)3-4-8(6)11-10;/h3-5,11H,2,10H2,1H3;1H
    • InChI Key: UNWXXPQLAHRXAY-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 249.98724Da
  • Monoisotopic Mass: 249.98724Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.1Ų

(4-bromo-2-ethylphenyl)hydrazine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1304028-100mg
(4-Bromo-2-ethylphenyl)hydrazine hydrochloride
922511-05-5 98%
100mg
¥1425.00 2024-04-25
Enamine
EN300-132893-0.5g
(4-bromo-2-ethylphenyl)hydrazine hydrochloride
922511-05-5 92%
0.5g
$175.0 2023-06-06
Enamine
EN300-132893-5.0g
(4-bromo-2-ethylphenyl)hydrazine hydrochloride
922511-05-5 92%
5g
$743.0 2023-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1304028-10g
(4-Bromo-2-ethylphenyl)hydrazine hydrochloride
922511-05-5 98%
10g
¥23776.00 2024-04-25
Enamine
EN300-132893-1000mg
(4-bromo-2-ethylphenyl)hydrazine hydrochloride
922511-05-5 92.0%
1000mg
$256.0 2023-09-30
Enamine
EN300-132893-10000mg
(4-bromo-2-ethylphenyl)hydrazine hydrochloride
922511-05-5 92.0%
10000mg
$1101.0 2023-09-30
Aaron
AR00IHR4-1g
Hydrazine, (4-bromo-2-ethylphenyl)-, hydrochloride (1:1)
922511-05-5 92%
1g
$377.00 2025-02-14
Aaron
AR00IHR4-500mg
Hydrazine, (4-bromo-2-ethylphenyl)-, hydrochloride (1:1)
922511-05-5 92%
500mg
$266.00 2025-02-14
1PlusChem
1P00IHIS-50mg
Hydrazine, (4-bromo-2-ethylphenyl)-, hydrochloride (1:1)
922511-05-5 92%
50mg
$111.00 2024-04-20
Enamine
EN300-132893-50mg
(4-bromo-2-ethylphenyl)hydrazine hydrochloride
922511-05-5 92.0%
50mg
$42.0 2023-09-30

(4-bromo-2-ethylphenyl)hydrazine hydrochloride Related Literature

Additional information on (4-bromo-2-ethylphenyl)hydrazine hydrochloride

Introduction to (4-bromo-2-ethylphenyl)hydrazine hydrochloride (CAS No. 922511-05-5)

The compound (4-bromo-2-ethylphenyl)hydrazine hydrochloride, identified by the CAS registry number CAS No. 922511-05-5, is a significant chemical entity in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development.

Recent studies have highlighted the importance of hydrazine derivatives, such as (4-bromo-2-ethylphenyl)hydrazine hydrochloride, in the synthesis of bioactive molecules. The presence of a bromine substituent at the para position and an ethyl group at the ortho position on the phenyl ring introduces steric and electronic effects that can influence the compound's reactivity and selectivity in various chemical reactions.

One of the most notable applications of this compound is in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. Researchers have demonstrated that (4-bromo-2-ethylphenyl)hydrazine hydrochloride can serve as a versatile building block for constructing complex molecular frameworks with desired pharmacological properties.

In addition to its synthetic utility, this compound has been explored for its role in catalytic processes and as a ligand in metal-mediated reactions. The hydrochloride salt form enhances its solubility in polar solvents, making it more amenable to use in solution-phase chemistry.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of (4-bromo-2-ethylphenyl)hydrazine hydrochloride. Quantum mechanical calculations have revealed that the hydrazine moiety exhibits significant electron-donating capabilities, which can be harnessed in designing novel chemical transformations.

Furthermore, the compound's stability under various reaction conditions has been thoroughly investigated, ensuring its reliability as a reagent in diverse chemical environments. Its ability to undergo both nucleophilic and electrophilic substitutions makes it a valuable tool in organic synthesis.

In conclusion, (4-bromo-2-ethylphenyl)hydrazine hydrochloride (CAS No. 922511-05-5) stands out as a critical compound with multifaceted applications across chemistry and pharmacology. Its unique structure, combined with recent research findings, underscores its potential for driving innovation in drug development and chemical synthesis.

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